Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C19H26N4O6 . It has an average mass of 406.433 Da and a monoisotopic mass of 406.185242 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H26N4O6 . It contains 19 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms .Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffold serves as a crucial building block in drug discovery, demonstrating a wide range of medicinal properties such as anticancer, anti-inflammatory, and anti-infectious effects. This scaffold's structural versatility allows for significant synthetic and medicinal exploration, providing a foundation for developing drug-like candidates with diverse biological activities. The structure-activity relationship (SAR) studies related to this scaffold have gained considerable attention, leading to the derivation of various lead compounds for multiple disease targets. Despite the advancements, there remains a vast potential for medicinal chemists to further exploit this scaffold in drug development (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidine formation, are of significant interest. This review highlights the challenges and considerations in determining the regio-orientation of substituents on the pyrimidine ring, which is crucial for the synthesis and application of ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate derivatives. Understanding the regio-orientation is essential for synthesizing compounds with precise structural and functional properties (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis of Pyranopyrimidine Derivatives
The synthesis of pyranopyrimidine derivatives, including the this compound, involves utilizing hybrid catalysts. These catalysts facilitate one-pot multicomponent reactions, leading to various derivatives with potential medicinal applications. The review focuses on the use of organocatalysts, metal catalysts, and green solvents in synthesizing pyranopyrimidine scaffolds, highlighting the efficiency and versatility of hybrid catalysts in the development of new drug molecules (Parmar et al., 2023).
Properties
IUPAC Name |
ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O6/c1-8-27-15(24)12-13-20-10-9-11-22(13)21-14(12)23(16(25)28-18(2,3)4)17(26)29-19(5,6)7/h9-11H,8H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXXHJOMPTDND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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